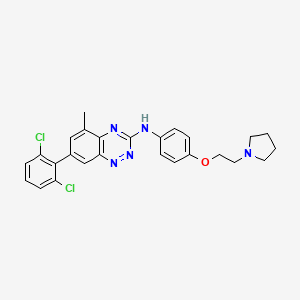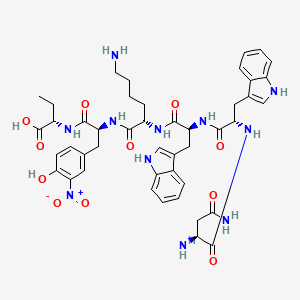![molecular formula C13H16N4.2HCl B1150247 4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)
4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mnk2 and Mnk1 inhibitor (IC50 values are 575 and 646 nM respectively). Exhibits selectivity against a panel of 24 protein kinases, including those upstream of Mnk1/2.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Intermediate in Crizotinib Synthesis : This compound serves as a key intermediate in the synthesis of Crizotinib, a medication used to treat certain types of cancer. A robust three-step synthesis process has been reported, enabling the production of multi-kilogram quantities of this intermediate (Fussell et al., 2012).
- Convenient Preparation of Piperidines : The compound is used in the convenient preparation of piperidines, which are useful in various chemical syntheses. This process involves arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring (Shevchuk et al., 2012).
Photoreactions and Luminescence Studies
- Photoreactions in Derivatives : Studies on derivatives of this compound, like 2-(1H-pyrazol-5-yl)pyridines, show that they exhibit multiple photoreactions, including excited-state intramolecular and intermolecular proton transfers. These properties make them interesting for studies in photochemistry (Vetokhina et al., 2012).
Receptor Binding and Pharmacology
- Aurora Kinase Inhibitor : Compounds with structural similarity to 4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine, like certain pyridylcarbamoyl derivatives, have been investigated for their potential as Aurora kinase inhibitors, which may be useful in cancer treatment (ヘンリー, 2006).
- Human A₃ Adenosine Receptor Antagonists : Modifications of this compound have been studied for their antagonistic properties against human A₃ adenosine receptors, which are significant in various physiological processes (Baraldi et al., 2012).
Molecular Structure and Interaction Studies
- Structure-Activity Relationships : Research into the structure-activity relationships of pyrazole derivatives, including those similar to this compound, has been conducted, particularly concerning cannabinoid receptor antagonists (Lan et al., 1999).
Other Applications
- Antimicrobial and Antitumor Activities : Some derivatives of this compound have been synthesized and shown to exhibit antimicrobial and antitumor activities, making them potential candidates for drug development (Desai et al., 2022; El-Borai et al., 2012)(El-Borai et al., 2012).
- Crystalline Architectures and Spectroscopy : Studies on the crystalline architectures and spectroscopic properties of complexes with this compound are significant for understanding its potential applications in materials science (Zhu et al., 2014).
Propiedades
Fórmula molecular |
C13H16N4.2HCl |
|---|---|
Peso molecular |
301.21 |
Nombre IUPAC |
4-(5-piperidin-4-yl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C13H16N4/c1-5-14-6-2-10(1)12-9-13(17-16-12)11-3-7-15-8-4-11/h1-2,5-6,9,11,15H,3-4,7-8H2,(H,16,17) |
SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3 |
Sinónimos |
4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






